molecular formula C8H12O2 B13018861 cis-Hexahydroisobenzofuran-5(3H)-one

cis-Hexahydroisobenzofuran-5(3H)-one

Cat. No.: B13018861
M. Wt: 140.18 g/mol
InChI Key: WGBLZRNWKOVMQG-NKWVEPMBSA-N
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Description

cis-Hexahydroisobenzofuran-5(3H)-one is a bicyclic lactone characterized by a fused cyclohexane ring and a tetrahydrofuran moiety in the cis configuration. This compound is structurally defined by a ketone group at the 5-position of the isobenzofuran system, with the hexahydro prefix indicating full saturation of the benzene ring. Its rigid bicyclic framework and stereochemical properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The cis configuration of the fused rings influences its reactivity and physical properties, such as melting point and solubility, which are critical for its applications in stereoselective reactions .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(3aS,7aR)-3,3a,4,6,7,7a-hexahydro-1H-2-benzofuran-5-one

InChI

InChI=1S/C8H12O2/c9-8-2-1-6-4-10-5-7(6)3-8/h6-7H,1-5H2/t6-,7+/m0/s1

InChI Key

WGBLZRNWKOVMQG-NKWVEPMBSA-N

Isomeric SMILES

C1CC(=O)C[C@H]2[C@@H]1COC2

Canonical SMILES

C1CC(=O)CC2C1COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydroisobenzofuran-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of phthalic anhydride derivatives. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The reaction proceeds as follows:

    Hydrogenation of Phthalic Anhydride: Phthalic anhydride is hydrogenated in the presence of a Pd/C catalyst to form this compound.

    Cyclization: The intermediate undergoes cyclization to form the desired lactone.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydroisobenzofuran-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

cis-Hexahydroisobenzofuran-5(3H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which cis-Hexahydroisobenzofuran-5(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-hexahydroisobenzofuran-5(3H)-one, a comparative analysis with structurally analogous compounds is essential. Below is a detailed comparison based on molecular structure, stereochemistry, and functional attributes:

Structural Analog: cis-4-Benzyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one

This compound, referenced in , shares a lactone backbone but differs in substituents and saturation. Key distinctions include:

  • Substituents : A benzyl group at the 4-position and a 4-fluorophenyl group at the 5-position, introducing steric bulk and electronic effects absent in this compound.
  • Saturation : The dihydrofuran ring is partially unsaturated (one double bond), whereas the hexahydroisobenzofuran system is fully saturated.
  • Stereochemistry : A 10:1 cis-trans isomer ratio is reported for this analog, highlighting the thermodynamic preference for the cis configuration, akin to the target compound .

Functional and Reactivity Differences

  • Reactivity : The electron-withdrawing fluorophenyl group in the analog enhances electrophilic reactivity at the lactone carbonyl, whereas the fully saturated hexahydroisobenzofuran system exhibits greater stability toward nucleophilic attack.
  • Applications: The analog’s fluorinated aromatic system is tailored for medicinal chemistry (e.g., enzyme inhibition), while the hexahydroisobenzofuran derivative is often used in chiral auxiliaries due to its rigid, non-aromatic framework.

Data Table: Comparative Properties

Property This compound cis-4-Benzyl-5-(4-fluorophenyl)dihydrofuran-2(3H)-one
Molecular Formula C₈H₁₂O₂ C₁₇H₁₅FO₂
Ring Saturation Fully saturated Partially unsaturated (dihydrofuran)
Key Substituents None 4-Benzyl, 5-(4-fluorophenyl)
Isomer Ratio (cis:trans) Not reported 10:1
Typical Applications Chiral synthesis, agrochemicals Medicinal chemistry, enzyme inhibitors

Research Findings and Contextual Notes

  • Stereochemical Stability : The cis configuration in both compounds is favored due to reduced steric strain, as evidenced by the 10:1 cis-trans ratio in the dihydrofuran analog .
  • Synthetic Utility: Hexahydroisobenzofuranones are often preferred in asymmetric catalysis for their predictable stereochemical outcomes, whereas substituted dihydrofuranones are leveraged for targeted bioactivity.
  • Safety and Handling : While hexamethylene diisocyanate (CAS 822-06-0, ) is unrelated structurally, its inclusion in safety databases underscores the importance of rigorous handling protocols for reactive lactones and isocyanates alike .

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